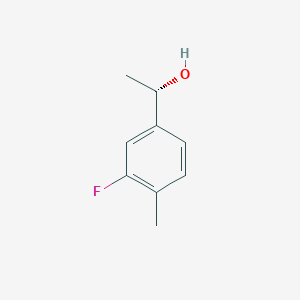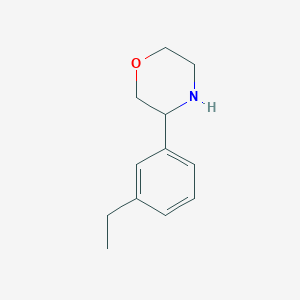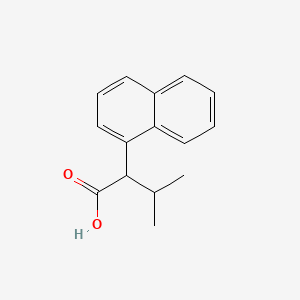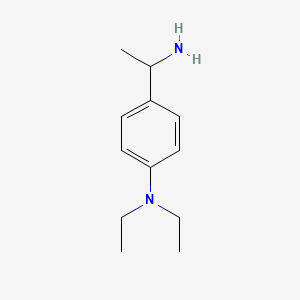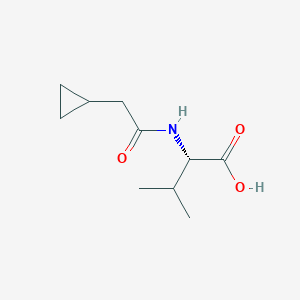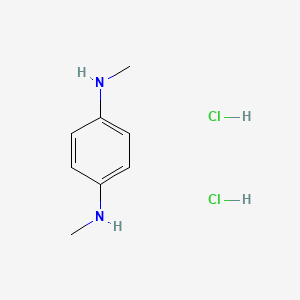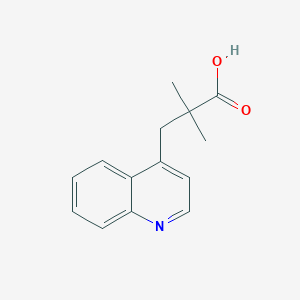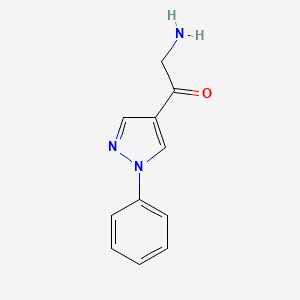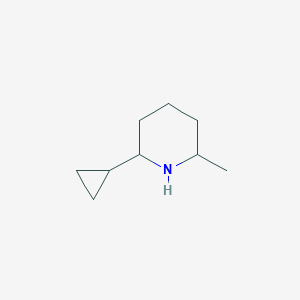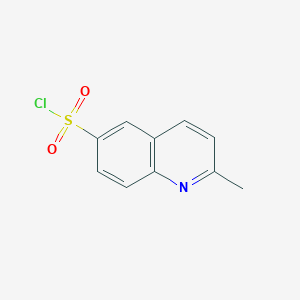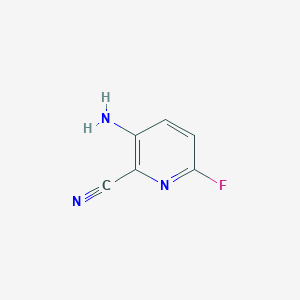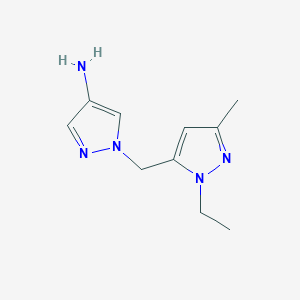
5,7-dimethyl-2,3-dihydro-1H-inden-1-amine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5,7-dimethyl-2,3-dihydro-1H-inden-1-amine: is an organic compound with the molecular formula C11H15N It is a derivative of indan, featuring a dihydro-1H-inden-1-amine structure with two methyl groups at the 5 and 7 positions
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 5,7-dimethyl-2,3-dihydro-1H-inden-1-amine typically involves organic synthesis reactions. One common method is the reduction of 5,7-dimethyl-2,3-dihydro-1H-inden-1-one using a suitable reducing agent such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4). The reaction is usually carried out in an inert atmosphere to prevent oxidation.
Industrial Production Methods: Industrial production of this compound may involve large-scale reduction processes using catalytic hydrogenation. This method can be more efficient and cost-effective for producing the compound in bulk quantities.
Analyse Des Réactions Chimiques
Types of Reactions:
Oxidation: 5,7-dimethyl-2,3-dihydro-1H-inden-1-amine can undergo oxidation reactions to form corresponding ketones or aldehydes.
Reduction: The compound can be further reduced to form fully saturated amines.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.
Substitution: Electrophilic substitution reactions may use reagents like halogens (e.g., bromine) or nitrating agents (e.g., nitric acid).
Major Products:
Oxidation: Formation of 5,7-dimethyl-2,3-dihydro-1H-inden-1-one.
Reduction: Formation of fully saturated amines.
Substitution: Introduction of various functional groups such as halogens or nitro groups.
Applications De Recherche Scientifique
Chemistry: 5,7-dimethyl-2,3-dihydro-1H-inden-1-amine is used as an intermediate in the synthesis of more complex organic molecules. It can be a building block for the development of new materials and catalysts.
Biology: In biological research, this compound may be used to study the effects of amine derivatives on biological systems. It can serve as a model compound for understanding the behavior of similar amines in biological environments.
Medicine: The compound has potential applications in medicinal chemistry, particularly in the design and synthesis of pharmaceutical agents. Its structure can be modified to develop new drugs with specific therapeutic properties.
Industry: In the industrial sector, this compound can be used in the production of polymers and other advanced materials. Its unique structure allows for the development of materials with desirable properties.
Mécanisme D'action
The mechanism of action of 5,7-dimethyl-2,3-dihydro-1H-inden-1-amine involves its interaction with molecular targets such as enzymes and receptors. The compound can act as an agonist or antagonist, depending on its structure and the specific target. The pathways involved may include signal transduction pathways that regulate various cellular processes.
Comparaison Avec Des Composés Similaires
2,3-dihydro-1H-inden-1-amine: A similar compound with a hydrogen atom instead of methyl groups at the 5 and 7 positions.
5,6-dimethyl-2,3-dihydro-1H-inden-1-amine: Another derivative with methyl groups at different positions on the indan ring.
Uniqueness: 5,7-dimethyl-2,3-dihydro-1H-inden-1-amine is unique due to the specific positioning of the methyl groups, which can influence its chemical reactivity and biological activity. This structural variation can lead to differences in how the compound interacts with molecular targets and its overall properties.
Propriétés
Formule moléculaire |
C11H15N |
|---|---|
Poids moléculaire |
161.24 g/mol |
Nom IUPAC |
5,7-dimethyl-2,3-dihydro-1H-inden-1-amine |
InChI |
InChI=1S/C11H15N/c1-7-5-8(2)11-9(6-7)3-4-10(11)12/h5-6,10H,3-4,12H2,1-2H3 |
Clé InChI |
UXBDKBXKHILSEV-UHFFFAOYSA-N |
SMILES canonique |
CC1=CC(=C2C(CCC2=C1)N)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


